molecular formula C19H14N2O2S B2412858 3-(2-(p-tolylamino)thiazol-4-yl)-2H-chromen-2-one CAS No. 33856-06-3

3-(2-(p-tolylamino)thiazol-4-yl)-2H-chromen-2-one

Cat. No.: B2412858
CAS No.: 33856-06-3
M. Wt: 334.39
InChI Key: PFWVPGQFMOYGSQ-UHFFFAOYSA-N
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Description

3-(2-(p-Tolylamino)thiazol-4-yl)-2H-chromen-2-one is a synthetic hybrid molecule incorporating a coumarin core linked to an aminothiazole scaffold via its C-3 position. This specific structural motif is of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents. Research indicates that substituents at the C-3 position of the coumarin nucleus are highly coveted for the development of new antibacterial agents, as this modification can lead to potent activity against multidrug-resistant (MDR) bacterial strains . The compound's research value is further demonstrated by its application in developing new chemical entities with anti-inflammatory and analgesic properties. Structurally related coumarinyl-thiazole derivatives have been synthesized and shown to exhibit good anti-inflammatory and analgesic activities, with some compounds displaying a favorable safety profile by causing significantly less gastrointestinal ulceration compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin . The mechanism of action for such hybrid molecules often involves the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, as supported by molecular docking studies . Applications: This compound serves as a key intermediate or a lead structure in pharmaceutical research for the design and synthesis of new antibacterial and anti-inflammatory agents. Note: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

3-[2-(4-methylanilino)-1,3-thiazol-4-yl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S/c1-12-6-8-14(9-7-12)20-19-21-16(11-24-19)15-10-13-4-2-3-5-17(13)23-18(15)22/h2-11H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWVPGQFMOYGSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(p-tolylamino)thiazol-4-yl)-2H-chromen-2-one typically involves the reaction of 4-hydroxycoumarin with p-toluidine and a thiazole derivative under specific conditions. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-(p-tolylamino)thiazol-4-yl)-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

3-(2-(p-tolylamino)thiazol-4-yl)-2H-chromen-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-(p-tolylamino)thiazol-4-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

Biological Activity

3-(2-(p-tolylamino)thiazol-4-yl)-2H-chromen-2-one is a heterocyclic compound that integrates the structural features of thiazole and coumarin. This compound has garnered attention due to its diverse biological activities, including potential applications in treating diseases such as cancer and Alzheimer's disease. This article delves into the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure and Properties

  • IUPAC Name : 3-[2-(4-methylanilino)-1,3-thiazol-4-yl]chromen-2-one
  • Molecular Formula : C19H14N2O2S
  • Molecular Weight : 334.392 g/mol
  • CAS Number : 33856-06-3

The biological activity of this compound primarily involves its interaction with various biochemical pathways, particularly:

  • Acetylcholinesterase Inhibition : Compounds with a coumarin-thiazole structure have shown significant inhibitory effects on acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. The compound's binding affinity to AChE suggests it may enhance acetylcholine levels, potentially improving cognitive function .
  • Antimicrobial and Antifungal Activity : Research indicates that thiazole derivatives exhibit antimicrobial properties, suggesting that this compound could be effective against various pathogens.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Biological ActivityMethod of EvaluationIC50 Value (µM)Reference
AChE InhibitionIn vitro assays2.7
AntimicrobialZone of inhibitionVariable
AntifungalGrowth inhibitionVariable

Case Studies

  • Alzheimer's Disease Research : A study focused on synthesizing coumarin-thiazole derivatives demonstrated that this compound exhibited strong AChE inhibitory activity with an IC50 value of 2.7 µM, indicating its potential as a therapeutic agent for Alzheimer's disease .
  • Antimicrobial Studies : Various derivatives of thiazole have been tested for their antimicrobial properties, showing effectiveness against a range of bacterial and fungal strains. The presence of the thiazole moiety in this compound likely contributes to its enhanced biological activity.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Absorption : The compound is slightly soluble in water but soluble in organic solvents like alcohol and ether.
  • Distribution : Its distribution profile suggests potential bioavailability for therapeutic applications.
  • Metabolism and Excretion : Further studies are needed to elucidate the metabolic pathways and excretion mechanisms.

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